2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Addition of Substituents:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives .
Scientific Research Applications
2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole, omeprazole, and pantoprazole share structural similarities with the target compound.
Imidazole Derivatives: Compounds such as metronidazole and tinidazole also exhibit similar biological activities.
Uniqueness
2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-4-28-20-10-15(5-6-19(20)29-12-21(24)27)9-16(11-23)22-25-17-7-13(2)14(3)8-18(17)26-22/h5-10H,4,12H2,1-3H3,(H2,24,27)(H,25,26)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZMWDUARHTIMQ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C(=C3)C)C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C(=C3)C)C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.